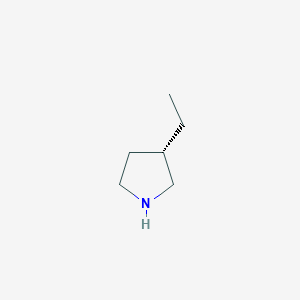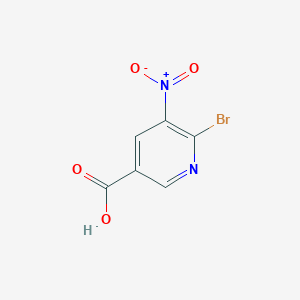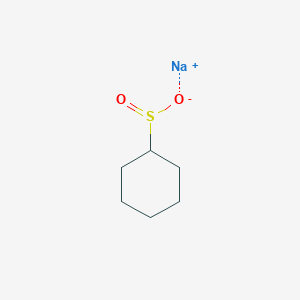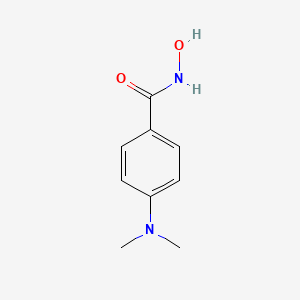
4-Dimethylaminobenzohydroxamic acid
Übersicht
Beschreibung
4-Dimethylaminobenzohydroxamic acid is a small molecule that belongs to the class of organic compounds known as aminobenzoic acids . These are benzoic acids containing an amine group attached to the benzene moiety . The compound has a chemical formula of C9H11NO2 and an average molecular weight of 165.1891 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with amino and carboxyl groups . The IUPAC Standard InChI is InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12) .Zukünftige Richtungen
While specific future directions for 4-Dimethylaminobenzohydroxamic acid are not mentioned, there are general trends in the field of drug development and delivery systems that could potentially apply . Additionally, the development of monoclonal antibodies and next-generation antibodies could provide substantial protection against ultraviolet irradiation .
Eigenschaften
CAS-Nummer |
75057-89-5 |
|---|---|
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
4-(dimethylamino)-N-hydroxybenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-5-3-7(4-6-8)9(12)10-13/h3-6,13H,1-2H3,(H,10,12) |
InChI-Schlüssel |
VFRVHRMFCRFTKS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NO |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NO |
| 75057-89-5 | |
Sequenz |
X |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B3193682.png)

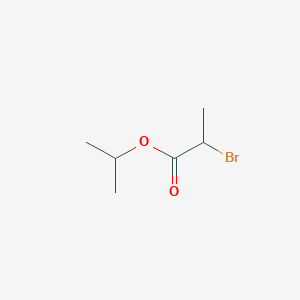


![Methyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3193711.png)


